4-Fluoro-2-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-2-iodotoluene derivatives can be achieved through different methods. For instance, the electrochemical fluorination of β-dicarbonyl compounds using iodotoluene difluoride as a mediator enables the direct introduction of fluorine atoms into the α-position of β-dicarbonyl compounds, producing α-fluoro-β-dicarbonyl compounds which are crucial for constructing biologically active compounds (Hara et al., 1998). Additionally, the synthesis of 2-Fluoro-4-iodo-anisole, a related compound, from o-amino-anisole through the Schiemann reaction, further demonstrates the versatility of fluoro-iodo substituted toluenes in chemical synthesis (Huang Suo-yi & Tian Hua, 2004).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-iodotoluene is characterized by the presence of a fluorine atom and an iodine atom substituted on a toluene ring. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other molecules in chemical reactions.
Chemical Reactions and Properties
4-Fluoro-2-iodotoluene participates in various chemical reactions, demonstrating its chemical versatility. It acts as a mediator in the electrochemical fluorination of β-dicarbonyl compounds and can be used to generate iodonium salts under mild conditions (Yoshida et al., 2007). Additionally, its reaction with terminal alkynes in the presence of Et3N-5HF forms (E)-2-fluoroalk-1-enyl(4methylphenyl)iodonium fluorides, showcasing its role in stereoselective synthesis (Yoshida & Hara, 2008).
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Cross-Coupling Reactions : Fluorinated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals due to their ability to influence the biological activity of molecules. Compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Their synthesis often involves cross-coupling reactions, a domain where 4-Fluoro-2-iodotoluene could potentially serve as a precursor or intermediate due to its structural and electronic properties (Qiu et al., 2009).
Material Science and Engineering
Fluorinated Liquid Crystals : The incorporation of fluorine atoms into liquid crystals significantly alters their physical properties, such as melting point, mesophase morphology, and dielectric anisotropy. This makes fluorinated compounds valuable for commercial applications in displays and other electronic devices. The unique electronic effects of fluorination highlighted in studies on fluorinated liquid crystals could suggest potential applications for 4-Fluoro-2-iodotoluene in the development of new materials with tailored properties (Hird, 2007).
Fluorine Chemistry and Environmental Science
Fluoroalkylation Reactions : The study of fluoroalkylation, particularly in aqueous media, represents an important advancement in green chemistry. Fluorine-containing functionalities are vital for designing molecules with improved physical, chemical, or biological properties. The development of methods for the incorporation of fluorinated groups into target molecules, such as those involving fluoroalkylation reactions, underscores the relevance of compounds like 4-Fluoro-2-iodotoluene in environmental-friendly chemical synthesis (Song et al., 2018).
properties
IUPAC Name |
4-fluoro-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYAMQMAVTAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157269 | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodotoluene | |
CAS RN |
13194-67-7 | |
Record name | 4-Fluoro-2-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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